molecular formula C12H15N3O2 B598187 tert-Butyl 3-amino-1H-indazole-1-carboxylate CAS No. 1204298-58-7

tert-Butyl 3-amino-1H-indazole-1-carboxylate

Cat. No.: B598187
CAS No.: 1204298-58-7
M. Wt: 233.271
InChI Key: LCGKIFRHQLVSLD-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the indazole family of heterocyclic compounds, specifically classified as a nitrogen-containing bicyclic aromatic organic compound. The compound is formally designated by its International Union of Pure and Applied Chemistry name as tert-butyl 3-aminoindazole-1-carboxylate, reflecting its structural composition of an indazole core substituted with an amino group at the 3-position and a tert-butyl carboxylate protective group at the 1-position. This compound is registered under Chemical Abstracts Service number 1204298-58-7, providing a unique identifier for its molecular structure in chemical databases.

The systematic nomenclature reveals the compound's molecular architecture, where the indazole heterocycle serves as the fundamental scaffold. The compound exhibits a molecular formula of C₁₂H₁₅N₃O₂ with a molecular weight of 233.27 daltons. Alternative nomenclature includes the designation 1-Boc-3-Aminoindazole, where "Boc" represents the tert-butoxycarbonyl protecting group, a common abbreviation in organic synthesis literature. The compound's structural identity is further confirmed through its Standard International Chemical Identifier key LCGKIFRHQLVSLD-UHFFFAOYSA-N, which provides a unique digital fingerprint for computational chemistry applications.

Property Value
Chemical Formula C₁₂H₁₅N₃O₂
Molecular Weight 233.27 g/mol
Chemical Abstracts Service Number 1204298-58-7
International Chemical Identifier Key LCGKIFRHQLVSLD-UHFFFAOYSA-N
Melting Point 159.0-163.0°C
PubChem Compound Identifier 56973012

Historical Context of Indazole Chemistry

The indazole heterocyclic system was first characterized by Emil Fischer, who defined it as a pyrazole ring fused with a benzene ring, establishing the foundational understanding of this important chemical scaffold. Fischer's pioneering work in 1883 involved heating ortho-hydrazine cinnamic acid to obtain indazole, marking the beginning of systematic investigation into this heterocyclic family. This initial discovery laid the groundwork for the subsequent development of numerous indazole derivatives, including sophisticated compounds like this compound.

The historical development of indazole chemistry has been characterized by the recognition of its unique tautomeric properties and structural versatility. Indazole exists primarily as 1H-indazole, though it possesses potential tautomeric forms including 2H-indazole and 3H-indazole. This tautomeric behavior has been fundamental to understanding the chemical reactivity and biological properties of indazole derivatives. The compound demonstrates amphoteric characteristics, capable of both protonation to form indazolium cations and deprotonation to yield indazolate anions, with corresponding pKa values of 1.04 and 13.86 respectively.

The evolution of indazole chemistry has been driven by the discovery of naturally occurring indazole alkaloids, including nigellicine, nigeglanine, and nigellidine, which were isolated from plants such as Nigella sativa and Nigella glandulifera. These natural products demonstrated the biological significance of the indazole scaffold and inspired synthetic efforts to develop novel derivatives with enhanced properties. The synthetic development of protected amino-indazole derivatives, exemplified by this compound, represents a significant advancement in creating stable, functionalizable indazole intermediates for further chemical elaboration.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its unique structural features that combine the electron-rich indazole core with strategically positioned functional groups. The compound represents a sophisticated example of protective group chemistry, where the tert-butoxycarbonyl group serves as a removable protecting group for the nitrogen atom at position 1 of the indazole ring. This protection strategy allows for selective functionalization of other positions on the indazole core while preventing unwanted side reactions at the nitrogen center.

Heterocyclic compounds containing nitrogen atoms, particularly those with indazole scaffolds, have demonstrated remarkable versatility in chemical transformations and biological activities. The indazole system exhibits both pyridine-like and pyrrole-like reactivity due to its dual nitrogen atoms positioned within the five-membered ring, providing multiple sites for chemical modification and molecular recognition. The presence of the amino group at the 3-position in this compound creates additional opportunities for hydrogen bonding interactions and nucleophilic substitution reactions, expanding the compound's synthetic utility.

The compound's significance is further enhanced by its role as a key intermediate in the synthesis of more complex indazole derivatives. Research has demonstrated that 3-amino indazole compounds serve as crucial building blocks for developing kinase inhibitors and other biologically active molecules. The protective group strategy employed in this compound enables sequential functionalization approaches that would otherwise be challenging to achieve with unprotected amino-indazole derivatives.

Research Application Significance
Synthetic Intermediate Key building block for complex indazole derivatives
Protective Group Chemistry Demonstrates strategic nitrogen protection
Kinase Inhibitor Development Precursor for bioactive compounds
Heterocyclic Methodology Model compound for indazole functionalization
Structure-Activity Relationship Studies Reference compound for biological evaluation

Position of this compound in Chemical Literature

The position of this compound in chemical literature reflects its growing importance as both a synthetic intermediate and a research tool in heterocyclic chemistry. The compound appears prominently in patent literature and peer-reviewed publications focusing on indazole derivative synthesis and their applications in medicinal chemistry. Recent literature has highlighted the compound's utility in the development of kinase inhibitors, where the protected amino-indazole scaffold serves as a starting point for structure-activity relationship studies.

Scientific publications have documented various synthetic approaches to this compound, including condensation reactions starting from substituted benzonitriles and hydrazine derivatives followed by protective group installation. The literature describes efficient synthetic routes that achieve yields ranging from 48% to 90%, depending on the specific reaction conditions and purification methods employed. These methodological studies have established the compound as a readily accessible synthetic target with well-documented preparation procedures.

The compound's presence in chemical databases and commercial catalogs reflects its status as a recognized research chemical with established characterization data. Literature reports include detailed spectroscopic characterization using Nuclear Magnetic Resonance spectroscopy, mass spectrometry, and crystallographic analysis. X-ray crystallographic studies have provided precise structural information about the compound's solid-state conformation, revealing important details about intermolecular interactions and packing arrangements that influence its physical properties.

Recent literature trends indicate an increasing focus on the compound's role in developing selective kinase inhibitors, particularly those targeting phosphoinositide 3-kinase pathway components. Structure-based design approaches have utilized this compound as a scaffold for computational modeling studies aimed at understanding binding interactions with protein targets. These computational studies have contributed to the rational design of novel therapeutic agents based on the indazole framework.

Overview of Research Applications

Research applications of this compound span multiple areas of chemical and biological investigation, reflecting the compound's versatility as a research tool and synthetic building block. The primary application area involves its use as a protected amino-indazole intermediate in multi-step synthetic sequences designed to create more complex heterocyclic structures. The tert-butoxycarbonyl protecting group can be selectively removed under mild acidic conditions, revealing the free amino group for subsequent functionalization reactions.

In medicinal chemistry research, the compound serves as a key intermediate in the synthesis of kinase inhibitors targeting various protein kinases involved in cellular signaling pathways. Research has demonstrated that derivatives based on the 3-amino-1H-indazole scaffold exhibit potent inhibitory activity against kinases such as phosphoinositide 3-kinase, protein kinase B, and mammalian target of rapamycin. These findings have positioned this compound as an important starting material for drug discovery efforts focused on cancer therapeutics and other disease areas involving dysregulated kinase activity.

Chemical biology applications include the compound's use in developing chemical probes for studying protein function and cellular processes. The indazole scaffold's ability to interact with diverse protein targets through hydrogen bonding and aromatic stacking interactions makes it valuable for creating selective molecular probes. Researchers have utilized this compound derivatives in chemical genetics approaches to investigate the roles of specific kinases in cellular signaling networks.

Materials chemistry applications have explored the compound's potential in developing novel polymeric materials and coordination complexes. The amino and carboxylate functional groups provide coordination sites for metal centers, enabling the synthesis of metal-organic frameworks and coordination polymers with interesting structural and electronic properties. These applications leverage the compound's ability to serve as a bridging ligand between metal centers while maintaining the electronic properties of the indazole core.

Application Area Research Focus Key Features
Synthetic Chemistry Protecting group methodology Selective nitrogen protection
Medicinal Chemistry Kinase inhibitor development Bioactive scaffold
Chemical Biology Molecular probe synthesis Protein target interaction
Materials Chemistry Coordination complex formation Metal binding capability
Computational Chemistry Structure-based design Molecular modeling studies

Properties

IUPAC Name

tert-butyl 3-aminoindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14-15/h4-7H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGKIFRHQLVSLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90719871
Record name tert-Butyl 3-amino-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204298-58-7
Record name tert-Butyl 3-amino-1H-indazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90719871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-1H-indazole-1-carboxylate typically involves the reaction of 3-aminoindazole with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines or hydrazines.

    Substitution: Alkyl or aryl substituted indazole derivatives.

Scientific Research Applications

tert-Butyl 3-amino-1H-indazole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of indazole derivatives allows for diverse modifications. Below is a detailed comparison of tert-butyl 3-amino-1H-indazole-1-carboxylate with analogous compounds, focusing on substituent effects, physical properties, synthesis, and applications.

Substituent Effects and Structural Variations

Compound Name (CAS) Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound (1204298-58-7) -NH₂ at C3 C₁₂H₁₅N₃O₂ 233.27 Amino group enhances hydrogen bonding and bioactivity.
tert-Butyl 3-iodo-1H-indazole-1-carboxylate (N/A) -I at C3 C₁₂H₁₃IN₂O₂ 344.00 Iodo group enables cross-coupling reactions (e.g., Sonogashira).
tert-Butyl 3-cyano-1H-indazole-1-carboxylate (1337881-54-5) -CN at C3 C₁₃H₁₃N₃O₂ 243.26 Electron-withdrawing cyano group increases reactivity.
tert-Butyl 3-amino-6-chloro-1H-indazole-1-carboxylate (599191-67-0) -NH₂ at C3, -Cl at C6 C₁₂H₁₄ClN₃O₂ 267.71 Chloro substituent improves lipophilicity and metabolic stability.
tert-Butyl 6-bromo-1H-indazole-1-carboxylate (877264-77-2) -Br at C6 C₁₂H₁₃BrN₂O₂ 297.15 Bromo group facilitates halogenation and further derivatization.

Functional and Application Differences

  • Amino vs. In contrast, halogenated analogs (e.g., iodo, bromo) are preferred for cross-coupling reactions to build complex heterocycles .
  • Chloro vs. Cyano Derivatives: The 6-chloro derivative (CAS: 599191-67-0) exhibits increased lipophilicity, which may improve blood-brain barrier penetration , while the cyano derivative (CAS: 1337881-54-5) is more reactive in nucleophilic substitutions .
  • Complex Derivatives: Compounds like tert-butyl 4-[(1-[[1-(4-iodophenyl)cyclopentyl]carbonyl]-D-prolyl)amino]-1H-indazole-1-carboxylate () and tert-butyl 5-((2-(3-hydroxyphenyl)quinazolin-4-yl)amino)-1H-indazole-1-carboxylate (CAS: 911417-26-0) demonstrate advanced functionalization for targeted therapies, such as protease inhibition or kinase modulation.

Biological Activity

Tert-butyl 3-amino-1H-indazole-1-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in drug development. This compound belongs to the indazole class, which is known for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₁₂H₁₅N₃O₂
  • Molecular Weight : 233.27 g/mol
  • IUPAC Name : tert-butyl 3-aminoindazole-1-carboxylate
  • Appearance : White to off-white solid
  • Melting Point : 159.0 to 163.0 °C

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Indazole Core : The initial step often includes the reaction of appropriate precursors to form the indazole core.
  • Introduction of Amino Group : The amino group is introduced at the 3-position via nucleophilic substitution.
  • Carboxylation : The carboxylate group is added through standard carboxylation techniques.
  • Protection with tert-butyl Group : The tert-butyl group serves as a protective moiety, enhancing stability and solubility.

This compound exhibits its biological activity through various mechanisms:

  • Antimicrobial Activity : Studies suggest that indazole derivatives can inhibit bacterial growth by interfering with cell wall synthesis and disrupting membrane integrity.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
  • Neuroprotective Effects : There is evidence indicating that indazoles may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of COX enzymes and cytokine production
NeuroprotectiveReduction of oxidative stress
AnticancerInduction of apoptosis in cancer cells

Antimicrobial Studies

A study conducted on various indazole derivatives, including this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong efficacy compared to standard antibiotics, suggesting its potential as a lead compound in antimicrobial drug development.

Anti-inflammatory Research

Research highlighted the anti-inflammatory capabilities of this compound through in vitro assays measuring cytokine levels (e.g., TNF-α and IL-6). Results showed a marked reduction in cytokine production at concentrations as low as 10 µM, which was comparable to established anti-inflammatory drugs like diclofenac .

Neuroprotective Effects

In neuroprotection studies involving cultured neuronal cells exposed to oxidative stressors, this compound exhibited significant protective effects. Cell viability assays indicated that treated cells had a higher survival rate compared to untreated controls, suggesting its potential utility in neurodegenerative disease therapies .

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-amino-1H-indazole-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via a multi-step sequence involving Boc protection of the indazole nitrogen, followed by nitration/reduction or direct amination at the 3-position. Key steps include:

  • Boc Protection : Reaction of 3-amino-1H-indazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) under anhydrous conditions .
  • Amination : Pd-catalyzed coupling or nucleophilic substitution for introducing the amino group, with solvent polarity and temperature critically affecting regioselectivity. For example, DMF at 80°C improves solubility but may require scavengers to suppress side reactions .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • X-ray Diffraction (XRD) : Single-crystal XRD (e.g., using SHELX software ) resolves bond lengths and angles, confirming Boc group orientation (e.g., C-O bond length ~1.33 Å) .
  • NMR/IR Spectroscopy : ¹H NMR (δ ~1.5 ppm for tert-butyl protons) and carbonyl stretch (IR ~1740 cm⁻¹) validate Boc stability .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Thermal Stability : Decomposition occurs above 160°C, with Boc cleavage observed via TGA.
  • pH Sensitivity : Hydrolysis of the Boc group is accelerated under acidic (pH < 3) or basic (pH > 10) conditions, requiring storage at neutral pH and −20°C .

Q. How can impurities or byproducts be minimized during purification?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves Boc-deprotected byproducts.
  • Recrystallization : Ethyl acetate/hexane mixtures (3:1 v/v) yield >98% purity .

Advanced Research Questions

Q. How can synthetic routes be optimized for scalability while maintaining enantiomeric purity?

  • Catalyst Screening : Chiral Pd catalysts (e.g., BINAP-based systems) enhance stereocontrol in amination steps, reducing racemization.
  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, achieving >90% yield at gram-scale .

Q. How should contradictory crystallographic and spectroscopic data be resolved?

  • Multi-Technique Validation : Cross-validate XRD data (e.g., SHELXL refinement ) with solid-state NMR to address discrepancies in hydrogen bonding patterns (e.g., N-H···O interactions) .
  • Dynamic NMR : Assess conformational flexibility in solution that may not align with static crystal structures .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

  • DFT Calculations : B3LYP/6-31G(d) models identify electrophilic centers (e.g., C3 position) and transition states for SNAr reactions.
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways .

Q. How does the compound interact with biological targets, and what assays validate these mechanisms?

  • Enzyme Inhibition : Kinetic assays (e.g., fluorescence polarization) measure binding to kinases (IC₅₀ < 1 µM).
  • Structural Biology : Co-crystallization with target proteins (e.g., EGFR) reveals binding motifs via hydrogen-bond networks .

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